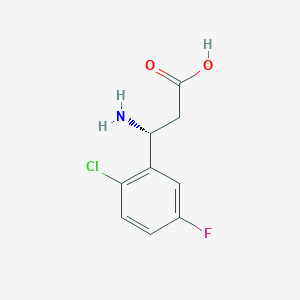![molecular formula C9H10F3NO B13043015 (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL typically involves the introduction of difluoromethyl and fluorophenyl groups onto an ethan-1-OL backbone. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a precursor molecule. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-[3-(trifluoromethyl)-4-fluorophenyl]ethan-1-OL
- (2S)-2-Amino-2-[3-(difluoromethyl)-4-chlorophenyl]ethan-1-OL
- (2S)-2-Amino-2-[3-(difluoromethyl)-4-bromophenyl]ethan-1-OL
Uniqueness
Compared to similar compounds, (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is unique due to its specific combination of difluoromethyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-2-1-5(8(13)4-14)3-6(7)9(11)12/h1-3,8-9,14H,4,13H2/t8-/m1/s1 |
InChI Key |
YLXYZZGCVCMKLF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

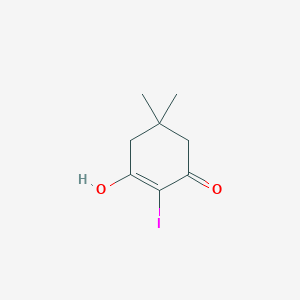

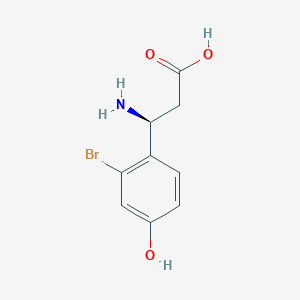
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
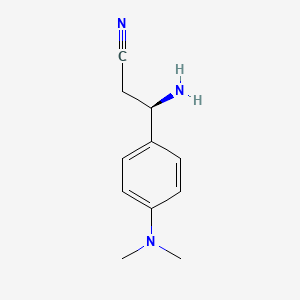

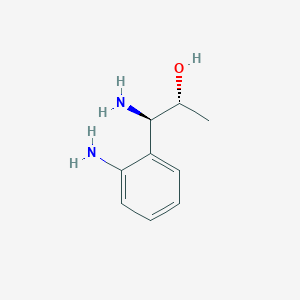
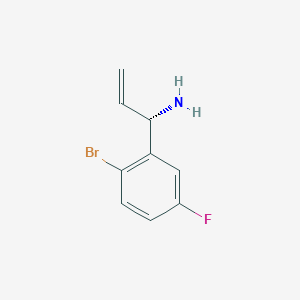

![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
